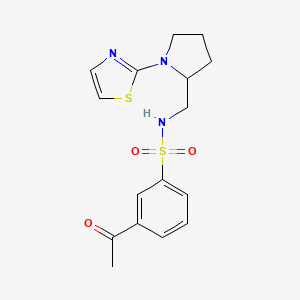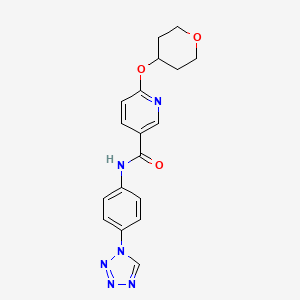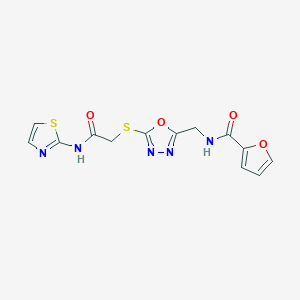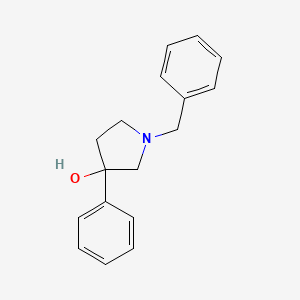![molecular formula C20H20FN3O3S2 B2853312 (4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886924-44-3](/img/structure/B2853312.png)
(4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule, featuring multiple functional groups and a unique structure. The backbone includes a benzothiazole moiety and a piperazine ring, adorned with various substituents, making it an intriguing target for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing (4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step reactions. It begins with the formation of intermediate compounds, followed by coupling and functional group modifications:
Step 1: : Formation of the benzothiazole ring through a cyclization reaction involving a thiourea derivative.
Step 2: : Introduction of the fluorine atom via halogenation.
Step 3: : Coupling the benzothiazole with a piperazine derivative.
Step 4: : Functionalization of the piperazine with the ethylsulfonylphenyl group using sulfonylation techniques.
Industrial Production Methods
Scaling up this compound for industrial use requires optimization of each step, ensuring high yield and purity. This often involves:
Catalysis: : Utilizing catalysts to enhance reaction rates.
Temperature and Pressure Control: : Maintaining specific conditions to drive reactions to completion.
Purification: : Employing techniques like recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, affecting the ethylsulfonyl group or the benzothiazole moiety.
Reduction: : The reduction of this compound might involve the piperazine ring or benzothiazole portion.
Substitution: : Halogen or sulfonyl substitution reactions are common, altering the functional groups.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: : Involves agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Often requires halogenating agents or sulfonyl chlorides in solvents like dichloromethane or tetrahydrofuran.
Major Products
The products of these reactions vary depending on the target functional group but often result in modified derivatives useful for further chemical or pharmacological studies.
Scientific Research Applications
This compound finds applications across several scientific domains:
Chemistry
Synthesis of Complex Molecules: : Serves as a building block for more intricate chemical structures.
Biology
Enzyme Inhibition Studies: : Investigates its potential to inhibit specific enzymes due to its functional groups.
Medicine
Drug Development: : Explored as a candidate for therapeutic agents targeting various diseases.
Industry
Material Science: : Utilized in the development of specialized materials due to its stability and unique properties.
Mechanism of Action
The compound's effects stem from its ability to interact with specific molecular targets:
Molecular Targets: : May include enzymes or receptors involved in critical biological pathways.
Pathways Involved: : Influences pathways like signal transduction, enzyme activity modulation, or gene expression regulation.
Comparison with Similar Compounds
Comparing (4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone with similar compounds highlights its uniqueness:
Similar Compounds: : Includes derivatives with variations in the benzothiazole or piperazine substituents.
Hope this deep dive was illuminating! What else can we explore?
Properties
IUPAC Name |
(4-ethylsulfonylphenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-2-29(26,27)16-6-3-14(4-7-16)19(25)23-9-11-24(12-10-23)20-22-17-8-5-15(21)13-18(17)28-20/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXLOCOMDTXVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one hydrochloride](/img/structure/B2853230.png)

![2,6-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2853234.png)


![Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2853239.png)


![2-(4-benzylpiperazin-1-yl)-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2853247.png)
![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2853249.png)

![8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853251.png)

